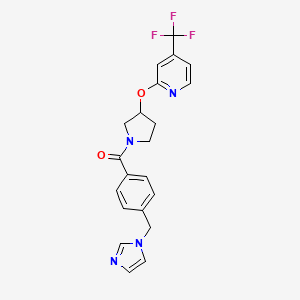
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19F3N4O2 and its molecular weight is 416.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be broken down into several functional groups:
- Imidazole ring : Known for its role in biological systems, particularly in enzyme catalysis and as a building block for many pharmaceuticals.
- Trifluoromethyl group : Often enhances the lipophilicity and metabolic stability of compounds.
- Pyrrolidine moiety : Commonly found in various bioactive compounds, contributing to their pharmacological effects.
Biological Activity Overview
The biological activity of this compound is primarily evaluated through in vitro and in vivo studies. Key areas of interest include:
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of similar imidazole-containing compounds. For instance, compounds with imidazole rings have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or the induction of apoptosis in cancer cells.
Enzyme Inhibition
Compounds with similar structures have been reported to inhibit enzymes such as:
- 5-Lipoxygenase (5-LO) : Involved in inflammatory processes, suggesting potential anti-inflammatory properties.
- Tyrosine Kinases : The imidazole ring may interact with ATP-binding sites, inhibiting cell proliferation signals.
Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of a structurally similar compound on various cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range against breast cancer (MCF7) and leukemia (SR) cell lines. The structure-activity relationship (SAR) analysis suggested that modifications to the imidazole and pyridine moieties could enhance potency.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 5.2 | Apoptosis induction |
| SR | 4.8 | Tyrosine kinase inhibition |
Study 2: In Vivo Efficacy
In vivo studies demonstrated that administration of this compound resulted in significant tumor reduction in xenograft models. The observed effects were attributed to both direct cytotoxicity and modulation of tumor microenvironment factors.
The proposed mechanism of action for this compound involves:
- Inhibition of Kinase Activity : Binding to ATP sites on kinases, disrupting downstream signaling pathways.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Anti-inflammatory Effects : Through inhibition of 5-lipoxygenase, reducing leukotriene production.
特性
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2/c22-21(23,24)17-5-7-26-19(11-17)30-18-6-9-28(13-18)20(29)16-3-1-15(2-4-16)12-27-10-8-25-14-27/h1-5,7-8,10-11,14,18H,6,9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKRURUIYIZBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













